The synthesis of methyl 3-amino-6-chloro-5-(prop-2-ynylamino)pyrazine-2-carboxylate typically involves several steps, including the introduction of the amino and chloro groups onto the pyrazine ring. Common methods include:
The molecular structure of methyl 3-amino-6-chloro-5-(prop-2-ynylamino)pyrazine-2-carboxylate features a pyrazine ring substituted at various positions:
COC(=O)c1cn(Cl)c(N)c(N1)C#C
, which provides insight into its connectivity and functional groups.
Methyl 3-amino-6-chloro-5-(prop-2-ynylamino)pyrazine-2-carboxylate can undergo various chemical reactions due to its functional groups:
The physical and chemical properties of methyl 3-amino-6-chloro-5-(prop-2-ynylamino)pyrazine-2-carboxylate are critical for understanding its behavior in different environments:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 240.65 g/mol |
Melting Point | 168 °C |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties suggest that the compound can be handled safely in laboratory settings while being reactive enough for synthetic applications.
Methyl 3-amino-6-chloro-5-(prop-2-ynylamino)pyrazine-2-carboxylate has potential applications in various fields:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: